molecular formula C19H17N3O4 B14089069 4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B14089069
M. Wt: 351.4 g/mol
InChI Key: YKNZIOPMGIRNTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound with a unique structure that includes both phenolic and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. The starting materials often include substituted phenols and pyrazoles, which undergo condensation reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions would be carefully monitored and controlled to prevent side reactions and degradation of the product.

Chemical Reactions Analysis

Types of Reactions

4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of reduced phenolic compounds.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Mechanism of Action

The mechanism of action of 4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with various molecular targets and pathways. The phenolic groups can act as antioxidants, scavenging free radicals and preventing oxidative damage. The pyrazole moiety may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-methylpyrazole
  • 4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-methylpyrrole

Uniqueness

4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is unique due to its combination of phenolic and pyrazole moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-methyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C19H17N3O4/c1-22-18(10-7-8-13(24)14(9-10)26-2)15-16(20-21-17(15)19(22)25)11-5-3-4-6-12(11)23/h3-9,18,23-24H,1-2H3,(H,20,21)

InChI Key

YKNZIOPMGIRNTB-UHFFFAOYSA-N

Canonical SMILES

CN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=C(C=C4)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.